

1,5-Dihydroxynaphthalene-d6 certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dihydroxynaphthalene-d6

Cat. No.: B15555218

[Get Quote](#)

Technical Guide: 1,5-Dihydroxynaphthalene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **1,5-Dihydroxynaphthalene-d6**, a deuterated internal standard crucial for metabolism, pharmacokinetic, and environmental analysis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its quality control, and illustrates a typical certification workflow.

Certificate of Analysis Data

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **1,5-Dihydroxynaphthalene-d6**. These values represent the quality and purity benchmarks for this stable isotope-labeled standard.

Parameter	Specification	Method
Identity		
IUPAC Name	2,3,4,6,7,8-hexadeuterionaphthalene-1,5-diol ^[1]	---
CAS Number	83-56-7 (Unlabeled) ^{[2][3]}	---
Molecular Formula	C ₁₀ D ₆ H ₂ O ₂ ^[1]	---
Molecular Weight	166.21 g/mol ^{[1][4]}	Mass Spectrometry
Purity & Composition		
Chemical Purity	≥98.0%	HPLC/GC
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry / NMR
Deuteration Pattern	Confirmed	¹ H NMR / ² H NMR
Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Melting Point	259-261 °C (decomposes) ^{[2][3]}	Melting Point Apparatus
Solubility	Soluble in DMSO, Methanol, Ethanol, Acetone ^[2]	Solubility Test
Residuals & Contaminants		
Water Content	≤0.5%	Karl Fischer Titration
Residual Solvents	Conforms to ICH Q3C	Headspace GC-MS

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are essential for verifying the identity, purity, and isotopic enrichment of **1,5-Dihydroxynaphthalene-d6**.

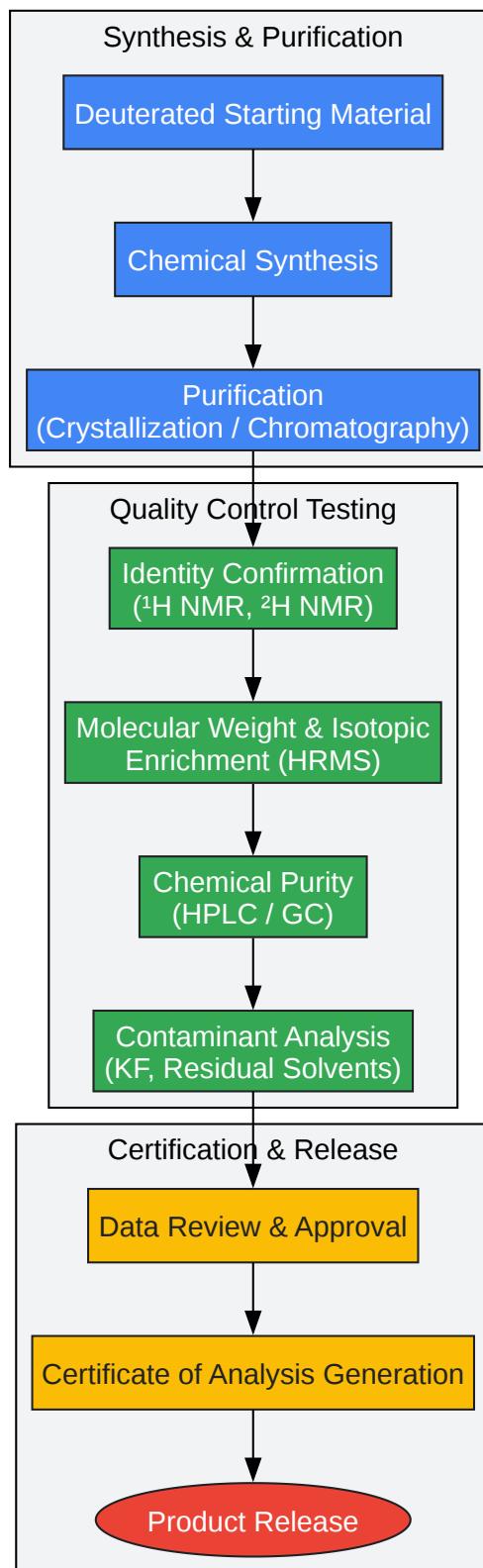
High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
- Instrumentation: Standard HPLC system with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
 - Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis: The purity is calculated based on the area percentage of the principal peak relative to all other peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

- Objective: To confirm the molecular weight of the deuterated compound and determine the degree of isotopic enrichment.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source.
- Method:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Sample Infusion: Direct infusion of the sample dissolved in methanol at a concentration of ~100 µg/mL.
- Mass Range: Scan from m/z 100 to 300.
- Analysis:
 - Molecular Weight Confirmation: Verify the presence of the $[M-H]^-$ ion at the expected m/z for $C_{10}D_6HO_2^-$ (approximately 165.08).
 - Isotopic Enrichment: Analyze the isotopic cluster of the molecular ion. The relative intensities of the ions corresponding to d0 through d6 species are used to calculate the deuterium incorporation percentage.


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the positions of deuteration and verify the absence of significant proton signals at the labeled sites.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Method:
 - Solvent: DMSO-d6.
 - Sample Concentration: ~5 mg/mL.
 - 1H NMR:
 - Acquire a standard proton spectrum.
 - Analysis: The spectrum should show signals corresponding to the two hydroxyl protons (-OH) and the two non-deuterated aromatic protons. The signals for the deuterated positions on the naphthalene ring should be absent or significantly diminished (to <1% of the remaining proton signals), confirming the high level of deuteration.
 - 2H NMR (Deuterium NMR):

- Acquire a deuterium spectrum.
- Analysis: The spectrum should show signals corresponding to the deuterium atoms on the aromatic ring, confirming the locations of the labels.

Quality Control and Certification Workflow

The certification of a deuterated standard like **1,5-Dihydroxynaphthalene-d6** is a rigorous, multi-step process. It ensures that the material is suitable for its intended use in quantitative and research applications. The workflow diagram below illustrates the logical progression from synthesis to the final issuance of a Certificate of Analysis.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **1,5-Dihydroxynaphthalene-d6**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dihydroxynaphthalene-d6 | LGC Standards [lgcstandards.com]
- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. Actylis - 1,5-Dihydroxynaphthalene [solutions.actylis.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [1,5-Dihydroxynaphthalene-d6 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555218#1-5-dihydroxynaphthalene-d6-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com